Cas no 298-55-5 (Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-)

Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)- structure
298-55-5 structure
Product Name:Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-
CAS-nummer:298-55-5
MF:C26H27ClN2
MW:402.958985567093
CID:261881
PubChem ID:5375618
Update Time:2025-04-19

Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-
    • 1-(4-Chlor-alpha-phenylbenzyl)-4-cinnamylpiperazin
    • Chlorcinnarizine
    • Chlorcinnazine
    • Clocinizina
    • Clocinizine
    • Clocinizine-D8
    • 1-(4-chloro-benzhydryl)-4-(3-phenyl-allyl)-piperazine
    • 1-[(4-chlorophenyl)(phenyl)methyl]-
    • 1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine
    • 1-< 4-Chlor-benzhydryl> -4-cinnamyl-piperazin
    • 1-Cinnamyl-4-< 4-chlor-benzhydryl> -piperazin
    • Clocinizina [INN-Spanish]
    • Clocinizine [INN:DCF]
    • Clocinizinum
    • Clocinizinum [INN-Latin]
    • SureCN30363
    • CLOCINIZINE [WHO-DD]
    • ZSQANMZWGKYDER-JXMROGBWSA-N
    • UNII-8HQJ711KH8
    • AKOS001388273
    • SR-01000944962-1
    • CHEBI:135647
    • PIPERAZINE, 1-((4-CHLOROPHENYL) PHENYLMETHYL)-4-(3-PHENYL-2-PROPEN-1-YL)-
    • 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine
    • 1-(p-Chloro-.alpha.-phenylbenzyl)-4-cinnamylpiperazine
    • chlorocinnarizine
    • CHEMBL3989706
    • SCHEMBL30363
    • SR-01000944962
    • Z44528386
    • UPCMLD0ENAT5886944:001
    • CLOCINIZINE [INN]
    • Q5134770
    • CLOCINIZINE [MI]
    • 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
    • 298-55-5
    • Cliocinizine
    • 8HQJ711KH8
    • 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(2E)-3-phenyl-2-propenyl]piperazine #
    • Inchi: 1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+
    • InChI-sleutel: ZSQANMZWGKYDER-JXMROGBWSA-N
    • LACHT: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)N1CCN(C/C=C/C2C=CC=CC=2)CC1

Berekende eigenschappen

  • Exacte massa: 402.1862766g/mol
  • Monoisotopische massa: 402.1862766g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 6
  • Complexiteit: 479
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 6.5Ų
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie